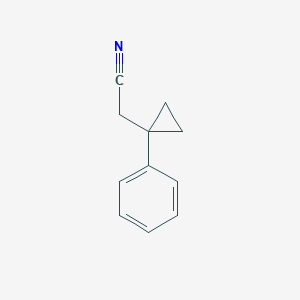2-(1-Phenylcyclopropyl)acetonitrile
CAS No.: 149488-95-9
Cat. No.: VC2880586
Molecular Formula: C11H11N
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 149488-95-9 |
|---|---|
| Molecular Formula | C11H11N |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 2-(1-phenylcyclopropyl)acetonitrile |
| Standard InChI | InChI=1S/C11H11N/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-8H2 |
| Standard InChI Key | ZDCGDVYPXDJWKA-UHFFFAOYSA-N |
| SMILES | C1CC1(CC#N)C2=CC=CC=C2 |
| Canonical SMILES | C1CC1(CC#N)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
2-(2-Phenylcyclopropyl)acetonitrile is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and an acetonitrile moiety. Its molecular formula is C₁₁H₁₁N, with a molecular weight of 157.21 g/mol . The compound features a three-membered cyclopropyl ring with the phenyl group attached to carbon-2 of this ring, while the acetonitrile group (-CH₂CN) extends from carbon-1 .
Identification Parameters
The compound has several important identifiers that facilitate its recognition in chemical databases and literature:
| Parameter | Value |
|---|---|
| PubChem CID | 85348675 |
| CAS Registry Number | 64584-03-8 |
| IUPAC Name | 2-(2-phenylcyclopropyl)acetonitrile |
| SMILES | C1C(C1C2=CC=CC=C2)CC#N |
| InChI | InChI=1S/C11H11N/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6,8H2 |
| InChIKey | PIGHKMGUJVDMEM-UHFFFAOYSA-N |
The compound has been identified in chemical catalogs under various synonyms including PCA58403, CS-0238838, and EN300-201123 , facilitating cross-referencing across different chemical repositories and research publications.
Physical and Chemical Properties
The physical and chemical properties of 2-(2-Phenylcyclopropyl)acetonitrile are influenced by its unique structural features, particularly the strained cyclopropane ring and the electron-withdrawing nitrile group.
Structural Features and Reactivity
The cyclopropane ring in 2-(2-Phenylcyclopropyl)acetonitrile contributes significantly to its chemical behavior. This three-membered ring contains highly strained bonds (approximately 60° bond angles compared to the ideal 109.5° for sp³ hybridized carbon), making it more reactive than typical alkyl structures. The presence of both phenyl and cyano groups enhances its potential for various chemical transformations, particularly those involving ring-opening reactions under appropriate conditions.
Spectroscopic Properties
While specific spectroscopic data for 2-(2-Phenylcyclopropyl)acetonitrile is limited in the provided literature, compounds containing nitrile groups typically show characteristic infrared absorption bands around 2250 cm⁻¹, corresponding to the C≡N stretching vibration. The aromatic phenyl group would also contribute distinct signals in both infrared and NMR spectra.
Applications and Biological Significance
The unique structure of 2-(2-Phenylcyclopropyl)acetonitrile suggests potential applications across various fields of chemistry and pharmacology.
Pharmaceutical and Medicinal Chemistry Applications
Compounds structurally related to 2-(2-Phenylcyclopropyl)acetonitrile have shown promise in medicinal chemistry. For example, phenylcyclopropane derivatives have been investigated for their potential as:
-
Building blocks in the synthesis of biologically active compounds
-
Intermediates in the preparation of pharmaceutical agents
-
Structural components in drug design focusing on compounds with specific spatial arrangements
Research Tool Applications
The distinctive cyclopropane structure makes this compound potentially valuable as:
-
A molecular probe for studying reaction mechanisms
-
A scaffold for structure-activity relationship studies
-
A stereochemically defined building block for asymmetric synthesis
Structure-Activity Relationships
Comparison with Related Compounds
Several compounds share structural similarities with 2-(2-Phenylcyclopropyl)acetonitrile. The following table outlines some notable examples and their distinctive features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Phenylcyclopropane | Cyclopropane | Lacks the cyano group; studied for analgesic properties |
| 2-Phenylpropionitrile | Aromatic nitrile | Contains a propionitrile group but lacks the cyclopropyl ring |
| 3-(4-Methylphenyl)cyclopropanecarboxylic acid | Cyclopropane carboxylic acid | Contains a carboxylic acid group rather than a nitrile; potential use in drug development |
| (2-Aminocyclopropyl)phenyl derivatives | Cyclopropane | Contains an amino group; investigated as potential PET imaging agents for LSD1 |
What distinguishes 2-(2-Phenylcyclopropyl)acetonitrile is its specific combination of a phenyl group attached to a cyclopropane ring along with a cyano group, which may enhance its reactivity and biological activity compared to other similar compounds.
Structural Variations and Effects
The positioning of substituents on the cyclopropyl ring can significantly impact chemical properties and biological activity. For instance, research on LSD1 inhibitors has demonstrated that the specific stereochemistry and substitution patterns of cyclopropyl compounds can dramatically affect their binding affinity and biological activity profiles .
Analytical Methods and Characterization
Solvent Considerations
When working with nitrile-containing compounds like 2-(2-Phenylcyclopropyl)acetonitrile, solvent selection is important for both reactions and analysis. Acetonitrile itself is a common solvent with properties that might be relevant when working with structurally similar compounds:
| Solvent Property | Acetonitrile Value |
|---|---|
| Density | 0.786 g/mL |
| Boiling Point | 82°C |
| Melting Point | -48°C |
| Flash Point | 5°C |
| Viscosity (20°C) | 0.37 cp |
| Dielectric Constant | 37.50 |
| UV Cutoff | 190 nm |
| Refractive Index (20°C) | 1.344 |
These properties can serve as a reference point when considering solvent systems for reactions involving 2-(2-Phenylcyclopropyl)acetonitrile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume